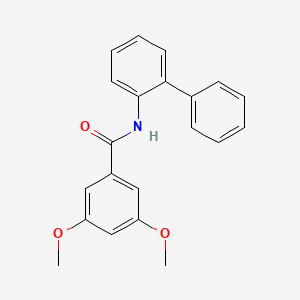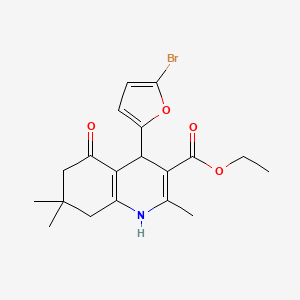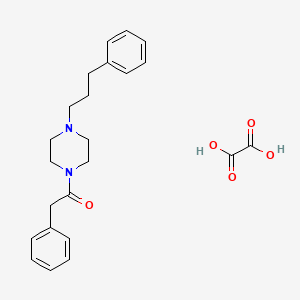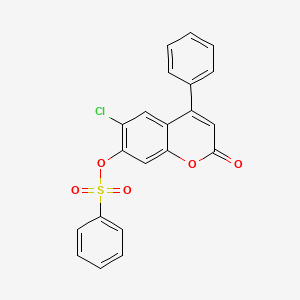
N-2-biphenylyl-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-3,5-dimethoxybenzamide, also known as LY-294,002, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in many cellular processes, including cell growth, differentiation, and survival. In
作用机制
N-2-biphenylyl-3,5-dimethoxybenzamide selectively inhibits the activity of PI3K by binding to its ATP-binding site, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-2-biphenylyl-3,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and reduces tumor growth in animal models. N-2-biphenylyl-3,5-dimethoxybenzamide also regulates glucose metabolism by inhibiting insulin-stimulated glucose uptake in adipocytes and skeletal muscle cells. In the brain, N-2-biphenylyl-3,5-dimethoxybenzamide has been shown to modulate synaptic plasticity and improve cognitive function.
实验室实验的优点和局限性
N-2-biphenylyl-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a selective inhibitor of PI3K, which allows for the specific investigation of PI3K signaling pathways. Additionally, N-2-biphenylyl-3,5-dimethoxybenzamide has been extensively studied and characterized, making it a reliable tool for research. However, there are also limitations to using N-2-biphenylyl-3,5-dimethoxybenzamide. It may have off-target effects on other enzymes and pathways, and its potency may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of N-2-biphenylyl-3,5-dimethoxybenzamide in scientific research. One area of interest is the development of N-2-biphenylyl-3,5-dimethoxybenzamide as a potential therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in clinical trials. Additionally, N-2-biphenylyl-3,5-dimethoxybenzamide may have potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Further research is also needed to investigate the role of PI3K in various cellular processes and diseases, and the development of new PI3K inhibitors with improved potency and selectivity.
Conclusion
In conclusion, N-2-biphenylyl-3,5-dimethoxybenzamide, also known as N-2-biphenylyl-3,5-dimethoxybenzamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of PI3K makes it a valuable tool for investigating the role of PI3K in various cellular processes and diseases. Further research is needed to fully understand the biochemical and physiological effects of N-2-biphenylyl-3,5-dimethoxybenzamide and its potential applications in the treatment of diseases.
合成方法
The synthesis of N-2-biphenylyl-3,5-dimethoxybenzamide involves several steps. The starting material is 2-biphenylcarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3,5-dimethoxyaniline in the presence of a base, such as triethylamine, to give the amide product. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学研究应用
N-2-biphenylyl-3,5-dimethoxybenzamide has been widely used in scientific research to investigate the role of PI3K in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, N-2-biphenylyl-3,5-dimethoxybenzamide has been used to study the role of PI3K in insulin signaling and glucose metabolism, as well as in the regulation of neuronal function and synaptic plasticity.
属性
IUPAC Name |
3,5-dimethoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-17-12-16(13-18(14-17)25-2)21(23)22-20-11-7-6-10-19(20)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSDCBSOWPQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![4-(3,4-dimethylphenyl)-2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5215227.png)
![5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B5215233.png)

![ethyl [3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5215243.png)
![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215273.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)